Evidence Item 1: Unique Allosteric Binding Site & Mechanism of Action vs. Active-Site Inhibitors
The target compound (CBT) binds to a cryptic allosteric pocket in TEM-1 β-lactamase, forcing apart helices 11 and 12 and disrupting the hydrophobic core 16 Å from the active site, as resolved by a 1.90 Å co-crystal structure (PDB 1PZO) [1]. In contrast, standard active-site inhibitors such as (1R)-1-phenylacetamido-2-(3-carboxyphenyl)ethylboronic acid bind directly to the catalytic Ser70 pocket with a Ki of 5.9 nM [2]. Cymal-6, a detergent-like inhibitor, also binds TEM-1 but with a Ki of 40.05 µM . The core-disruption mechanism represents a fundamentally distinct mode of inhibition unattainable by these comparators.
| Evidence Dimension | Binding site location & mechanism of inhibition |
|---|---|
| Target Compound Data | Binds cryptic allosteric pocket 16 Å from active site; core-disruption mechanism confirmed by X-ray crystallography at 1.90 Å resolution |
| Comparator Or Baseline | Comparator 1 (active-site inhibitor): (1R)-1-phenylacetamido-2-(3-carboxyphenyl)ethylboronic acid; Ki = 5.9 nM; binds catalytic Ser70. Comparator 2 (detergent-like inhibitor): Cymal-6; Ki = 40.05 µM. |
| Quantified Difference | Mechanism: allosteric core disruption vs. active-site competition vs. detergent-like inhibition. Binding site distance from active center: 16 Å vs. 0 Å. |
| Conditions | TEM-1 β-lactamase (E. coli); X-ray diffraction, 1.90 Å (PDB 1PZO); fluorescence-based enzyme inhibition assays. |
Why This Matters
The allosteric core-disruption mechanism avoids direct competition with β-lactam antibiotics at the active site, potentially reducing the selective pressure for active-site mutations—a distinct advantage for inhibitor design and procurement for mechanistic studies.
- [1] Horn, J.R. & Shoichet, B.K. (2004). Allosteric inhibition through core disruption. Journal of Molecular Biology, 336(5), 1283-1291. PMID: 15037085. View Source
- [2] Structure-Based Design Guides the Improved Efficacy of Deacylation Transition State Analogue Inhibitors of TEM-1 β-Lactamase. (Ki = 5.9 nM reported for compound 1). View Source
